molecular formula C11H12N2O B12480688 1,2-dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,2-dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12480688
M. Wt: 188.23 g/mol
InChI Key: QIZYYTWVDHBHTM-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of pyrazolone and is known for its various applications in medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with methyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction is typically carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and automated control systems further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound is known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Similar in structure but with different substitution patterns.

    4-Methylaminoantipyrine: Contains an additional methylamino group, leading to different pharmacological properties.

    Edaravone: A related compound with antioxidant properties used in the treatment of neurological disorders.

Uniqueness

1,2-Dimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in both research and industrial contexts.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,2-dimethyl-4-phenylpyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-12-8-10(11(14)13(12)2)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

QIZYYTWVDHBHTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N1C)C2=CC=CC=C2

Origin of Product

United States

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